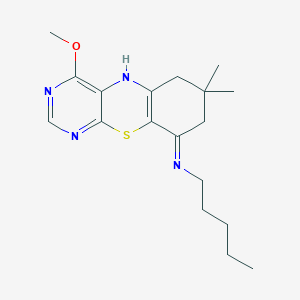

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine

Description

Historical Context of Diazaphenothiazine Derivatives in Organic Chemistry

The diazaphenothiazine framework emerged from systematic modifications of the phenothiazine core, a structure first synthesized in 1883 by Heinrich Bernthsen. Early phenothiazine derivatives like methylene blue, discovered in 1876, demonstrated antimalarial properties and paved the way for medicinal applications. By the 1940s, phenothiazine’s insecticidal and anthelmintic uses prompted investigations into nitrogen-substituted variants. The introduction of two nitrogen atoms into the phenothiazine scaffold generated diazaphenothiazines, which exhibited enhanced bioactivity profiles compared to their mononitrogen counterparts.

Key advancements occurred in the mid-20th century when Paul Charpentier’s team at Rhône-Poulenc synthesized promethazine and chlorpromazine, showcasing phenothiazines’ utility in allergy and psychiatric treatments. These discoveries catalyzed interest in heteroatom-rich analogues. Recent work on 1,9-diazaphenothiazines revealed potent anticancer activity against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MDA-MB-231) cell lines, with propynyl and diethylaminoethyl derivatives showing IC~50~ values lower than cisplatin. Such findings underscore the structural versatility of diazaphenothiazines in drug design.

Structural Significance of the Pentylamino and Methoxy Substituents

The pentylamino (-NH(CH~2~)~4~CH~3~) and methoxy (-OCH~3~) groups in this compound confer distinct electronic and steric properties:

Methoxy Substituent :

- The methoxy group at position 4 donates electron density via resonance, increasing the electron-rich character of the aromatic system. This modification enhances binding to electron-deficient biological targets, such as enzyme active sites with cationic residues.

- Comparative studies of 10H-phenothiazines show that methoxy substitution improves metabolic stability by reducing oxidative degradation at the sulfur center.

Pentylamino Side Chain :

- The pentylamino group introduces a hydrophobic moiety that facilitates membrane penetration and modulates solubility. In 1,9-diazaphenothiazines, analogous aminoalkyl chains (e.g., diethylaminoethyl) significantly boosted anticancer activity by 2–3 fold compared to unsubstituted analogues.

- Steric effects from the branched dimethyl groups at positions 7 and 8 restrict conformational flexibility, potentially favoring interactions with deep hydrophobic pockets in target proteins.

Table 1: Structural Effects of Key Substituents in Diazaphenothiazine Derivatives

Propriétés

Numéro CAS |

102688-86-8 |

|---|---|

Formule moléculaire |

C18H26N4OS |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

4-methoxy-7,7-dimethyl-N-pentyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |

InChI |

InChI=1S/C18H26N4OS/c1-5-6-7-8-19-12-9-18(2,3)10-13-15(12)24-17-14(22-13)16(23-4)20-11-21-17/h11,22H,5-10H2,1-4H3 |

Clé InChI |

FRWZOPGIBLHTEU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions typically include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine has been explored for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of other diazaphenothiazine derivatives.

Biology: Studied for its neurotropic activity and potential effects on the central nervous system.

Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors and altering signal transduction pathways . This modulation can result in neurotropic effects, making it a candidate for treating neurological conditions.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison in Diazaphenothiazines

Substituent Effects on Physicochemical Properties

- This contrasts with nitro-substituted analogs (e.g., 10-(p-nitrophenyl)-2,7-diazaphenothiazine), which are electron-withdrawing .

- Pentylamino Group (Position 9): The long alkyl chain increases lipophilicity, likely improving membrane permeability compared to shorter-chain derivatives (e.g., 10-methyl or 3-dimethylaminopropyl substituents).

- 7,7-Dimethyl Groups : Introduce steric hindrance, possibly reducing aggregation tendencies or altering binding pocket accessibility in biological systems .

Graph-Based Structural Similarity Analysis

As per , graph-theoretical comparisons highlight:

- Shared Core: The diazaphenothiazine scaffold aligns with analogs in chemical databases, enabling lumping strategies () for predicting reactivity or toxicity.

- Divergent Substituents: The pentylamino and dihydro groups create a distinct graph topology, reducing similarity scores compared to fully aromatic or shorter-chain derivatives .

Research Findings and Implications

- Bioactivity Potential: The pentylamino group’s lipophilicity suggests enhanced blood-brain barrier penetration relative to polar analogs.

- Stability : The 7,8-dihydro structure may confer resistance to oxidative degradation compared to fully aromatic systems.

- Synthetic Challenges : Steric effects from 7,7-dimethyl groups could complicate regioselective functionalization, necessitating optimized reaction conditions .

Activité Biologique

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine is a synthetic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realm of neuropharmacology and cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may possess antidepressant properties. In animal models, it has shown efficacy in reducing depressive behaviors comparable to established antidepressants.

- Anxiolytic Properties : The compound has been investigated for its anxiolytic effects. Behavioral tests in rodents indicate that it may reduce anxiety-like behaviors without significant sedative effects, suggesting a favorable side effect profile.

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Case Studies

- Behavioral Studies : In a study assessing the behavioral profile of this compound in rats, it was found to significantly reduce latency times in anxiety-inducing environments at doses as low as 0.3 mg/kg. This effect was comparable to traditional anxiolytics like chlordiazepoxide .

- Pharmacokinetics : The pharmacokinetic parameters were evaluated in beagle dogs, revealing a half-life of approximately 46 hours and good oral bioavailability (33%). These findings suggest that the compound may have prolonged effects suitable for once-daily dosing .

- In Vitro Studies : In vitro assays demonstrated that this compound inhibits certain cancer cell lines, indicating potential antitumor activity. The IC50 values for various cancer lines were determined to be below 20 µg/mL, suggesting moderate potency .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.